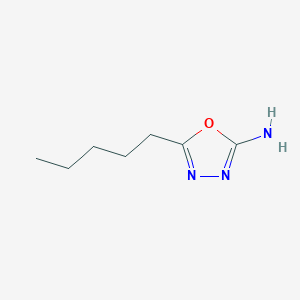

5-Pentyl-1,3,4-oxadiazol-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

69741-93-1 |

|---|---|

Molecular Formula |

C7H13N3O |

Molecular Weight |

155.20 g/mol |

IUPAC Name |

5-pentyl-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C7H13N3O/c1-2-3-4-5-6-9-10-7(8)11-6/h2-5H2,1H3,(H2,8,10) |

InChI Key |

JNSNERZRIHREEV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=NN=C(O1)N |

Origin of Product |

United States |

Computational Chemistry and Molecular Modeling Studies of 5 Pentyl 1,3,4 Oxadiazol 2 Amine

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Quantum Mechanical Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For 1,3,4-oxadiazole (B1194373) derivatives, DFT studies provide critical information about molecular geometry, electronic properties, and sites of reactivity, which are fundamental to understanding their biological function. mdpi.com

Studies on related 1,3,4-oxadiazole structures reveal that the oxadiazole ring is generally planar, a feature that enhances electron delocalization across the heterocyclic system. tubitak.gov.trnih.gov DFT calculations are employed to determine optimized geometrical structures and to compute key quantum mechanical parameters. tubitak.gov.tr These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov For instance, in a study of potential anticancer agents, a low HOMO-LUMO gap for a 1,3,4-oxadiazole derivative highlighted its potential as a promising inhibitor. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, visualize the charge distribution and identify electrophilic and nucleophilic sites. For the 1,3,4-oxadiazole-2-amine scaffold, the nitrogen atoms of the oxadiazole ring and the exocyclic amino group are typically identified as electron-rich regions, capable of acting as hydrogen bond acceptors, a crucial feature for receptor binding. nih.govdergipark.org.tr While specific DFT data for 5-pentyl-1,3,4-oxadiazol-2-amine is not extensively documented, analysis of similar 5-alkyl/aryl substituted 1,3,4-oxadiazol-2-amines provides a solid foundation for predicting its electronic behavior. tubitak.gov.trsemanticscholar.org

Table 1: Key Quantum Chemical Parameters Calculated by DFT for 1,3,4-Oxadiazole Derivatives This table is representative of parameters typically analyzed in DFT studies of this compound class.

| Parameter | Significance | Typical Findings for 1,3,4-Oxadiazole Scaffolds |

| HOMO Energy | Indicates electron-donating ability | Localized over the aromatic and heteroatomic systems |

| LUMO Energy | Indicates electron-accepting ability | Influenced by substituents on the ring |

| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and stability | A smaller gap often correlates with higher reactivity |

| Dipole Moment | Measures the polarity of the molecule | Influences solubility and binding interactions |

| MEP Analysis | Identifies sites for electrostatic interactions | Negative potential (red/yellow) on nitrogen and oxygen atoms; Positive potential (blue) on amino hydrogens |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. This method is instrumental in drug discovery for screening virtual libraries, elucidating binding mechanisms, and guiding the design of more potent and selective inhibitors. Numerous studies have employed molecular docking to investigate the interaction of 1,3,4-oxadiazole derivatives with a wide array of biological targets. nih.govuomustansiriyah.edu.iqnanobioletters.com

Docking simulations for 1,3,4-oxadiazole-2-amine derivatives have been performed against various enzymes implicated in diseases like cancer, Alzheimer's disease, and microbial infections. dergipark.org.trnanobioletters.comnih.govmdpi.com These studies consistently show that the 1,3,4-oxadiazole scaffold acts as a versatile pharmacophore capable of forming key interactions within enzyme active sites. The planarity of the ring allows it to fit into narrow binding pockets, while the heteroatoms serve as crucial hydrogen bond acceptors. nih.govdergipark.org.tr

Table 2: Representative Molecular Docking Results for 1,3,4-Oxadiazole Derivatives Against Various Targets This table provides examples from the literature to illustrate the application of molecular docking to this class of compounds.

| Derivative Class | Target Protein | PDB ID | Binding Affinity/Score | Key Interaction Types |

| 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine Schiff bases | CDK-2 | 2R3J | -10.654 kcal/mol | Hydrogen bonding, hydrophobic interactions uomustansiriyah.edu.iq |

| 5-Aryl-N-dodecyl-1,3,4-oxadiazol-2-amines | Acetylcholinesterase (AChE) | 4EY7 | IC₅₀ = 12.8 µM | Hydrogen bonding, π-π stacking, hydrophobic interactions nih.govmdpi.com |

| 2,5-Disubstituted-1,3,4-oxadiazoles | VEGFR-2 | 4ASD | -48.89 kJ/mol | Hydrogen bonding, hydrophobic interactions mdpi.com |

| Benzimidazole-oxadiazole hybrids | EGFR | 1M17 | -8.34 Kcal/mol | Hydrogen bonding, π-cation interactions nanobioletters.com |

A primary outcome of molecular docking is the identification of specific amino acid residues that form critical interactions with the ligand. For the 1,3,4-oxadiazol-2-amine (B1211921) core, the amino group and the ring nitrogen atoms are frequently observed to form hydrogen bonds with polar residues in the active site.

Against Kinases: In studies targeting kinases like VEGFR-2 and CDK-2, the amino group of the oxadiazole derivative often forms hydrogen bonds with backbone carbonyls or side chains of key residues in the hinge region, such as Asp1046 in VEGFR-2. dergipark.org.trmdpi.com

Against Cholinesterases: Docking of 1,3,4-oxadiazole inhibitors into acetylcholinesterase (AChE) has shown interactions with residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS). The long alkyl chain of N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, an analogue, was observed to interact with hydrophobic residues like Trp286 and Tyr341, effectively blocking the enzyme's gorge. nih.govmdpi.com

Against Other Targets: In studies targeting PI3Kγ for immunosuppressive activity, the oxadiazole scaffold was also found to be crucial for anchoring the molecule within the binding site through specific hydrogen bonds. nih.gov

The pentyl chain of this compound would likely interact with hydrophobic pockets lined by residues such as valine, leucine, isoleucine, and phenylalanine, stabilizing the ligand-protein complex.

Molecular docking can be used to predict the selectivity of a compound by comparing its binding affinities against a panel of different, often related, biological targets. For instance, a compound's docking scores against various kinase isoforms can suggest its potential for selective inhibition. A computational study on 1,3,4-oxadiazole derivatives compared their binding energies against both VEGFR-2 and EGFR to assess selectivity, finding that the compounds exhibited weaker binding to EGFR, suggesting a preference for VEGFR-2. mdpi.com While specific selectivity profile studies for this compound are not available, this approach is a standard and valuable step in computational drug design to anticipate off-target effects and guide the development of more selective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular properties, or "descriptors." The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.

Several QSAR studies have been successfully conducted on various series of 1,3,4-oxadiazole derivatives to understand the structural requirements for their biological activities, including antimycobacterial, antifungal, and anti-HIV effects. brieflands.comijrpc.comtandfonline.com These models are built using statistical methods like multiple linear regression (MLR) or k-Nearest Neighbor (kNN) analysis. brieflands.comijrpc.com

A typical QSAR study involves:

Data Set: A series of compounds with experimentally determined biological activities.

Descriptor Calculation: Calculation of various physicochemical, electronic, steric, and topological descriptors for each molecule.

Model Development: Generation and validation of a statistical model linking the descriptors to the activity.

For example, a 3D-QSAR study on 1,3,4-oxadiazoles with antimycobacterial activity revealed that steric and electrostatic fields are significant contributors to the activity. brieflands.com The resulting model indicated that bulky substituents could reduce activity, while the presence of electronegative groups was favorable. brieflands.com Another QSAR study on antifungal 2,5-disubstituted 1,3,4-oxadiazoles suggested that molar refractivity and dipole moment play important roles in their activity. ijrpc.com

Table 3: Example of a QSAR Study on 1,3,4-Oxadiazole Derivatives This table summarizes the key components and findings of a representative QSAR study.

| Study Focus | Method | Key Descriptors | Model Validation (statistics) | Conclusion |

| Antimycobacterial Activity | k-Nearest Neighbor MFA (3D-QSAR) | Steric and Electrostatic Fields | q² = 0.5022, pred_r² = 0.2898 | The presence of sulfur and electronegative groups contributed positively to activity, while larger bulky groups were detrimental. brieflands.com |

| Antifungal Activity | Multiple Linear Regression (MLR) | Molar Refractivity, Dipole Moment, Principal Moment of Inertia | r = 0.91, q² = 0.70 | Thermodynamic descriptors play a crucial role in antifungal activity, guiding the design of more potent agents. ijrpc.com |

Although a specific QSAR model for this compound has not been reported, these studies establish a framework for how its activity could be modeled and predicted based on its calculated molecular descriptors.

In Silico Prediction of Molecular Descriptors Relevant to Biological Activity

Beyond QSAR, the in silico prediction of molecular descriptors is vital for assessing a compound's drug-likeness and its potential pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). These predictions are often used as early-stage filters in the drug discovery process to prioritize compounds with favorable properties.

For 1,3,4-oxadiazole derivatives, studies often report calculated properties based on frameworks like Lipinski's Rule of Five, which helps to evaluate if a compound has physicochemical properties that would make it a likely orally active drug. dergipark.org.tr Descriptors such as molecular weight (MW), logarithm of the partition coefficient (logP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA) are routinely calculated.

In silico tools can also predict a wide range of other properties, including:

Topological Polar Surface Area (TPSA): Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Aqueous Solubility (logS): A critical factor for drug absorption and formulation.

Drug-likeness and Bioactivity Scores: Algorithms that predict a compound's potential to be a drug candidate and its likelihood of interacting with major target classes like kinases, GPCRs, or ion channels. dergipark.org.tr

Studies on novel 1,3,4-oxadiazole derivatives have shown that these compounds generally possess good drug-likeness scores and obey Lipinski's rules, with bioactivity scores often predicting them to be active as kinase inhibitors. dergipark.org.tr For this compound, these predictive models would be essential in its initial evaluation as a potential therapeutic agent.

Table 4: Important Molecular Descriptors and Their Predicted Relevance for a Compound like this compound This table lists key descriptors and their general significance in drug discovery.

| Descriptor | Definition | Relevance to Drug Activity |

| Molecular Weight (MW) | The mass of one molecule of the substance. | Influences size-dependent absorption and diffusion. |

| logP | The logarithm of the octanol-water partition coefficient. | Measures lipophilicity, affecting absorption and membrane permeability. |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | Influences solubility and receptor binding. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Predicts transport properties and cell permeability. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation. | Affects conformational flexibility and oral bioavailability. |

Structure Activity Relationship Sar Studies of 5 Pentyl 1,3,4 Oxadiazol 2 Amine and Its Analogues

Influence of the Pentyl Side Chain on Biological Efficacy and Selectivity

The nature of the substituent at the 5-position of the 1,3,4-oxadiazole (B1194373) ring is a significant determinant of biological activity. The alkyl chain length, in particular, plays a critical role in modulating the efficacy and selectivity of these compounds.

Research on a series of 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains has demonstrated that the length of the alkyl group influences inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov For instance, derivatives with a long dodecyl chain have shown moderate dual inhibition of these enzymes. researchgate.netnih.govmdpi.com This suggests that the lipophilicity and steric bulk of the side chain are crucial for binding to the active sites of these enzymes. researchgate.netnih.gov

In the context of anticonvulsant activity, studies on 2-substituted-5-(2-benzyloxyphenyl)-1,3,4-oxadiazoles have shown that modifications to the side chain can impact efficacy. While this specific study focused on a benzyloxy group, it highlights the principle that the nature of the substituent at the 5-position is a key factor in determining the biological response. jchemrev.com

The following table summarizes the effect of different alkyl chain lengths on the biological activity of 1,3,4-oxadiazole derivatives based on various studies.

| Compound Series | Alkyl Chain | Observed Biological Activity | Reference |

| 5-Aryl-1,3,4-oxadiazol-2-amines | Dodecyl | Moderate dual inhibition of AChE and BChE | researchgate.netnih.gov |

| 5-(3,5-dinitrophenyl)-N-alkyl-1,3,4-oxadiazol-2-amines | Various long hydrocarbon chains | Investigated for antimycobacterial activity | cuni.cz |

| 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(alkyl)thio]-1,3,4-oxadiazoles | 2-pentyl | Synthesized and evaluated for antibacterial and enzyme inhibition activities | scielo.br |

Impact of Substituents on the 1,3,4-Oxadiazole Ring System

Substitutions on the 1,3,4-oxadiazole ring system, at both the 2 and 5 positions, have a profound impact on the compound's biological profile. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the activity.

Studies have shown that the presence of electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl) groups, on the phenyl rings attached to the oxadiazole core can lead to excellent anticonvulsant, antidepressant, and antianxiety activities. nih.gov For example, a compound with nitro groups at both the 2- and 5-positions of the 1,3,4-oxadiazole ring showed greater activity compared to other derivatives in the same series. nih.gov Conversely, the presence of electron-donating groups like amino (-NH2) or hydroxyl (-OH) can also enhance the yield of synthesized compounds, although their effect on biological activity can vary. nih.gov

In the context of anti-inflammatory activity, substitutions at the 5-position of the oxadiazole ring with groups like 3,4-dimethoxyphenyl or 4-chlorophenyl have been found to improve efficacy. mdpi.com Halogen substituents at this position have also been shown to be effective. mdpi.com

The table below illustrates the influence of different substituents on the biological activities of 1,3,4-oxadiazole derivatives.

| Substituent Group | Position on Oxadiazole Ring | Observed Biological Effect | Reference |

| Electron-withdrawing groups (e.g., -NO2, -Cl) | 2 and 5 | Enhanced anticonvulsant, antidepressant, and antianxiety activity | nih.gov |

| 3,4-dimethoxyphenyl, 4-chlorophenyl | 5 | Improved anti-inflammatory activity | mdpi.com |

| Halogen substituents | 5 | Enhanced analgesic activity | mdpi.com |

| Hydroxyl, methoxy, tri-methyl amino groups | Varies | Good anti-inflammatory and analgesic activity | dergipark.org.tr |

Role of the 2-Amino Functionality in Ligand-Target Recognition

The 2-amino group on the 1,3,4-oxadiazole ring is a key functional group that often plays a critical role in the interaction between the ligand and its biological target. This amino group can act as a hydrogen bond donor, which is a crucial interaction for high-affinity binding to receptors and enzymes. mdpi.com

The synthesis of 2-amino-1,3,4-oxadiazole derivatives is a common strategy in the development of new therapeutic agents. mdpi.com For instance, in a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, the compound with an amino substituent at the 2-position exhibited the highest anticonvulsant effect. jchemrev.com This highlights the importance of the unsubstituted amino group for this particular biological activity.

Furthermore, acylation of the 2-amino group has been explored as a way to create new derivatives with different biological profiles. d-nb.inforesearchgate.net The modification of this amino group can lead to compounds with altered activities, such as anti-Salmonella typhi activity. d-nb.inforesearchgate.net This indicates that while the primary amino group is important, its derivatization can lead to new and potentially more potent compounds.

The following table summarizes the role of the 2-amino functionality in different 1,3,4-oxadiazole series.

| Compound Series | Modification of 2-Amino Group | Impact on Biological Activity | Reference |

| 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles | Unsubstituted -NH2 | Highest anticonvulsant effect | jchemrev.com |

| 2-substituted-5-(2-benzyloxyphenyl)-1,3,4-oxadiazoles | Unsubstituted -NH2 with fluoro on benzyloxy | Encouraging anticonvulsant results | jchemrev.com |

| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine derivatives | Acylation | Creation of derivatives with anti-Salmonella typhi activity | d-nb.inforesearchgate.net |

Analysis of Isosteric Replacements (e.g., thiadiazole) on Biological Activity

Isosteric replacement is a common strategy in drug design where one functional group is replaced by another with similar steric and electronic properties. The replacement of the oxygen atom in the 1,3,4-oxadiazole ring with a sulfur atom to form a 1,3,4-thiadiazole (B1197879) is a well-known example of bioisosterism. nih.govresearchgate.net This substitution can lead to compounds with different, and sometimes improved, biological activities. nih.gov

Both 1,3,4-oxadiazoles and 1,3,4-thiadiazoles are important pharmacophores in many clinically used drugs. nih.gov Comparative studies have shown that while they share some structural similarities, their biological activities can differ. For example, in a study of cholinesterase inhibitors, the thiadiazole isostere of a 5-aryl-1,3,4-oxadiazole derivative was found to be the most potent inhibitor. researchgate.netnih.govmdpi.com

The 1,3,4-thiadiazole ring is also known for its strong aromaticity and is considered to have low toxicity in higher vertebrates. nih.gov The presence of the N-C-S moiety is believed to be responsible for the various biological activities of 1,3,4-thiadiazole derivatives. nih.gov

The table below compares the biological activities of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.

| Heterocyclic Ring | Compound Series | Observed Biological Activity | Reference |

| 1,3,4-Thiadiazole | N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Most potent AChE inhibitor in the series | researchgate.netnih.govmdpi.com |

| 1,3,4-Oxadiazole | 5-Aryl-1,3,4-oxadiazoles | Generally more efficient inhibitors of AChE than BChE | researchgate.netnih.gov |

| 1,3,4-Oxadiazole/Thiadiazole | Tetrahydrophthalimide derivatives | Both showed herbicidal activity, with some thiadiazole derivatives having strong binding affinity to the target protein | acs.org |

Future Directions and Advanced Research Perspectives for 5 Pentyl 1,3,4 Oxadiazol 2 Amine

Development of Novel and Efficient Synthetic Routes

While established methods for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles exist, future research will prioritize the development of more efficient, scalable, and environmentally benign pathways specifically for 5-Pentyl-1,3,4-oxadiazol-2-amine. Conventional methods often involve the cyclization of semicarbazone or thiosemicarbazide (B42300) precursors. researchgate.netnih.gov

A primary route begins with the reaction of an appropriate acyl chloride, in this case, hexanoyl chloride, with thiosemicarbazide to form the acylthiosemicarbazide intermediate. researchgate.net This intermediate then undergoes oxidative cyclization to yield the final 2-amino-1,3,4-oxadiazole. A variety of oxidizing agents have been employed for this key step, each with distinct advantages and disadvantages related to yield, purity, and cost. researchgate.netnih.gov Another common approach is the iodine-mediated oxidative C-O bond formation from semicarbazones, which can be prepared by condensing semicarbazide (B1199961) with an aldehyde. acs.org

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Approach | Starting Materials | Key Reagents/Conditions | Potential Advantages |

| Oxidative Cyclodesulfurization | Hexanoyl chloride, Thiosemicarbazide | 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), KI researchgate.netnih.gov | High yields, scalable |

| Iodine-Mediated Cyclization | Hexanal, Semicarbazide | Iodine, Base acs.org | Transition-metal-free, efficient |

| Electrochemical Synthesis | Hexanal Semicarbazone | Platinum electrode, Acetic acid, Lithium perchlorate (B79767) researchgate.net | Environmentally benign, controlled reaction |

| Ultrasound-Assisted Synthesis | Acylhydrazide derivative | Sonication researchgate.net | Reduced reaction times, potentially higher yields |

Application of Advanced Analytical Techniques for Structural and Conformational Studies

Precise characterization of this compound is fundamental to understanding its behavior and interactions. A combination of advanced analytical techniques is required for unambiguous structural elucidation and conformational analysis.

The primary structure is typically confirmed using a suite of spectroscopic methods. nih.govNuclear Magnetic Resonance (NMR) , including 1H and 13C NMR, provides detailed information about the chemical environment of each atom in the molecule, confirming the pentyl chain and the heterocyclic core. mdpi.comjst.go.jpInfrared (IR) Spectroscopy is used to identify key functional groups, such as the N-H stretches of the amine group and the C=N and C-O-C vibrations characteristic of the oxadiazole ring. mdpi.comacs.orgMass Spectrometry (MS) confirms the molecular weight and can provide fragmentation patterns that further support the proposed structure. nih.gov

Table 2: Analytical Techniques for the Study of this compound

| Technique | Information Obtained | Purpose |

| 1H & 13C NMR Spectroscopy | Chemical shifts, coupling constants, carbon skeleton jst.go.jp | Confirms connectivity and chemical environment of atoms |

| Infrared (IR) Spectroscopy | Vibrational frequencies of functional groups mdpi.com | Identifies key bonds (N-H, C=N, C-O-C) |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns nih.gov | Confirms molecular formula and structural fragments |

| X-ray Crystallography | 3D molecular structure, bond lengths/angles researchgate.netrsc.org | Unambiguous structural and conformational determination |

| Hirshfeld Surface Analysis | Intermolecular contact visualization and quantification rsc.org | Understanding crystal packing and non-covalent interactions |

Refined Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry offers powerful tools to complement experimental research. For this compound, in silico methods can provide profound insights into its formation, stability, and potential biological activity before committing to extensive lab work.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the reaction mechanisms of its synthesis, such as the key cyclodehydration or oxidative cyclization steps. otterbein.edunih.gov By calculating transition state energies and reaction profiles, researchers can understand the factors that control reaction rates and yields, leading to optimized synthetic conditions. otterbein.edu

Furthermore, computational models are invaluable for predictive design. Quantitative Structure-Activity Relationship (QSAR) studies can build mathematical models that correlate the structural features of this compound and its analogues with their biological activities. nih.govMolecular docking simulations can predict how the molecule might bind to the active site of a specific protein or enzyme, providing a hypothesis for its mechanism of action and guiding the design of more potent analogues. nih.govnih.gov Additionally, in silicoADME (Absorption, Distribution, Metabolism, and Excretion) predictions are now standard practice to assess the "drug-likeness" of a compound early in the discovery process. nih.govnih.gov

Rational Design of Highly Selective and Potent Analogues based on Established SAR

The 1,3,4-oxadiazole (B1194373) scaffold is a "privileged structure," meaning it can serve as a foundation for ligands targeting multiple different biological receptors. researchgate.net The rational design of analogues of this compound will be guided by established Structure-Activity Relationship (SAR) data from related compounds. SAR studies reveal how specific structural modifications influence biological activity. conicet.gov.arnih.gov

Key modification points for this molecule include:

The C5-Pentyl Group: The length, branching, and cyclic nature of this alkyl chain can significantly impact lipophilicity and, consequently, cell permeability and binding affinity. SAR studies on related antibacterial oxadiazoles (B1248032) have shown that hydrophobic substituents are often well-tolerated and can enhance activity. conicet.gov.arnih.gov Analogues could be synthesized by replacing the n-pentyl group with other alkyl chains (e.g., butyl, hexyl, cyclohexyl) or introducing functional groups to explore their impact.

The C2-Amino Group: This group is a key site for hydrogen bonding and can be further substituted to explore new interactions with biological targets. Acylation or alkylation of the amino group can produce a library of N-substituted derivatives. Studies on antimycobacterial oxadiazoles have shown that the length of an N-alkyl chain can be critical for potency. nih.govtandfonline.com

The Oxadiazole Core: While less commonly modified, bioisosteric replacement of the oxadiazole ring with a similar five-membered heterocycle, such as a 1,3,4-thiadiazole (B1197879), is a proven strategy in medicinal chemistry to modulate physicochemical properties and biological activity. nih.govmdpi.com

This systematic approach allows for the creation of a focused library of compounds, maximizing the chances of identifying analogues with improved potency and selectivity for a given biological target.

Exploration of Emerging Biological Targets for Therapeutic Applications (in vitro)

The broad spectrum of biological activities reported for the 1,3,4-oxadiazole class provides a roadmap for the in vitro screening of this compound against a variety of emerging targets. nih.govbohrium.commdpi.comresearchgate.net Based on activities observed in structurally related compounds, future research could productively investigate its effects on several key enzyme families and receptor systems.

Table 3: Potential Biological Targets for In Vitro Investigation

| Therapeutic Area | Potential Biological Target(s) | Rationale based on Related Compounds |

| Antibacterial | Penicillin-Binding Proteins (PBPs), Peptide Deformylase, DprE1 nih.govconicet.gov.arnih.gov | The oxadiazole scaffold is a known class of antibacterials targeting cell wall synthesis. |

| Anticancer | Tubulin, Topoisomerase II, Histone Deacetylases (HDACs) nih.govnih.gov | Diaryl and other substituted oxadiazoles have shown potent antiproliferative effects. |

| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2), 5-Lipoxygenase (5-LOX) acs.orgnih.gov | Diarylheterocyclic compounds, including oxadiazoles, are known COX inhibitors. |

| Antidiabetic | α-Glucosidase nih.gov | Oxadiazole derivatives have demonstrated significant α-glucosidase inhibitory potential. |

| Neurological Disorders | T-type Calcium Channels, Benzodiazepine Receptors brieflands.comafasci.com | Specific 2,5-disubstituted 1,3,4-oxadiazoles act as channel modulators and receptor agonists. |

Initial screening would involve in vitro assays to determine if this compound exhibits inhibitory or modulatory activity against these targets. Any confirmed "hits" would trigger further investigation, including dose-response studies to determine potency (e.g., IC50 or EC50 values) and subsequent lead optimization efforts as described in the sections above.

Q & A

Q. What are the standard synthetic routes for 5-Pentyl-1,3,4-oxadiazol-2-amine, and how are intermediates purified?

The synthesis typically involves cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions. For example, POCl₃ is often used as a cyclizing agent, with reflux temperatures (90–120°C) and reaction times of 3–6 hours . Purification is achieved via pH adjustment (e.g., ammonia to pH 8–9) to precipitate the product, followed by recrystallization from solvents like DMSO/water mixtures . Intermediate characterization may involve TLC monitoring and spectroscopic techniques (IR, NMR).

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

Key methods include:

- IR spectroscopy : To identify NH₂ stretching (~3300–3400 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .

- ¹H/¹³C NMR : To resolve pentyl chain protons (δ 0.8–1.6 ppm) and oxadiazole ring carbons (δ 150–170 ppm) .

- Mass spectrometry (MS) : High-resolution MS (e.g., Orbitrap Fusion Lumos) confirms molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are used to screen the biological activity of this compound?

Common assays include:

- Antioxidant activity : DPPH radical scavenging assay at fixed concentrations (e.g., 100 µM), with IC₅₀ calculations .

- Anticancer screening : One-dose assays against cancer cell lines (e.g., MCF-7, HepG2) using MTT or SRB protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsion angles. For example, studies on similar oxadiazoles reveal planar oxadiazole rings with deviations <0.003 Å in C–C bonds . Data-to-parameter ratios >15 and R-factors <0.04 ensure reliability . SCXRD is critical for confirming regiochemistry in substituted analogues .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Molecular docking : AutoDock or Schrödinger Suite can model interactions with target proteins (e.g., antioxidant enzymes or kinase domains). Docking scores (e.g., binding energies <−7 kcal/mol) correlate with experimental IC₅₀ values .

- QSAR studies : Hammett constants or logP values of substituents (e.g., trifluoromethyl groups) are used to optimize bioactivity .

Q. How do structural modifications (e.g., aryl/pyridyl substituents) enhance anticancer activity?

- Electron-withdrawing groups (e.g., CF₃) improve redox activity, enhancing ROS generation in cancer cells .

- Heteroaromatic substituents (e.g., pyridine-2-yl) increase π-π stacking with DNA or enzyme active sites, as shown in docking studies .

- Bulkier groups (e.g., tert-butyl) may improve membrane permeability, as seen in thiazole analogues .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

- Bioavailability factors : Poor solubility or metabolic instability (e.g., CYP450 oxidation) may reduce in vivo activity. Use prodrug strategies or nanoformulations to enhance delivery .

- Dose adjustments : In vitro one-dose assays (e.g., 100 µM) may not reflect physiologically relevant concentrations. Conduct dose-response studies (e.g., 1–200 µM) for accurate IC₅₀ determination .

Methodological Challenges

Q. What are the best practices for analyzing environmental impacts of this compound synthesis?

- Waste management : Segregate POCl₃-containing waste and treat with neutralizing agents (e.g., NaHCO₃) before disposal via certified contractors .

- Adsorption studies : Use microspectroscopic imaging (e.g., ToF-SIMS) to track compound adsorption on indoor surfaces, which influences environmental persistence .

Q. How can researchers optimize reaction yields for scale-up synthesis?

- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .

- Solvent optimization : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green chemistry metrics .

Data Interpretation and Validation

Q. How to validate antioxidant activity data from DPPH assays?

Q. What statistical methods are essential for SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.